3-Methylglutaric acid

Catalog No.
S597517
CAS No.
626-51-7
M.F
C6H10O4
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylglutaric acid

CAS Number

626-51-7

Product Name

3-Methylglutaric acid

IUPAC Name

3-methylpentanedioic acid

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c1-4(2-5(7)8)3-6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10)

InChI Key

XJMMNTGIMDZPMU-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-methylglutaric acid

Canonical SMILES

CC(CC(=O)O)CC(=O)O

The exact mass of the compound 3-Methylglutaric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14870. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]. However, this does not mean our product can be used or applied in the same or a similar way.

3-Methylglutaric acid (CAS 626-51-7) is a branched aliphatic dicarboxylic acid characterized by a pentanedioic acid backbone with a single methyl substitution at the C3 position. In industrial and advanced laboratory procurement, it serves as a critical C6 building block for the synthesis of specialized polyesters, polyamides, and low-temperature plasticizers. The presence of the methyl group fundamentally alters the compound's thermal behavior, solubility, and steric profile compared to its linear counterparts. By breaking the molecular symmetry, 3-methylglutaric acid suppresses crystallization in downstream polymers, making it an essential precursor for engineering amorphous or highly flexible materials that cannot be achieved using standard commodity diacids [1].

Attempting to substitute 3-methylglutaric acid with linear alternatives like glutaric acid (C5) or adipic acid (C6) leads to critical failures in polymer morphology and processing. Linear diacids pack efficiently, driving up the crystallinity, glass transition temperature (Tg), and brittleness of the resulting resins, which is fatal for applications requiring elastomeric flexibility or low-temperature plasticization. Conversely, substitution with more heavily branched analogs, such as 3,3-dimethylglutaric acid, introduces excessive steric hindrance that can retard polycondensation kinetics and drastically alter the phase separation relative humidity (SRH) in complex formulations. Consequently, 3-methylglutaric acid occupies a precise stoichiometric and steric sweet spot that generic substitutes cannot replicate[1].

Bulk Melting Point Reduction for Low-Energy Processing

Thermal analysis demonstrates that 3-methylglutaric acid exhibits a significantly lower melting point (80–86 °C) compared to its unbranched precursor, glutaric acid (95–98 °C), and the ubiquitous C6 linear substitute, adipic acid (~152 °C) . This depression in melting temperature is driven by the asymmetric methyl group disrupting crystal lattice packing.

Evidence DimensionBulk Melting Point
Target Compound Data80–86 °C
Comparator Or BaselineGlutaric acid (95–98 °C) and Adipic acid (~152 °C)
Quantified Difference15 °C lower than glutaric acid; ~70 °C lower than adipic acid
ConditionsStandard atmospheric pressure thermal analysis

Enables lower-temperature melt processing and reduces energy overhead in solvent-free polycondensation reactions.

Reduced Hygroscopicity for Enhanced Bulk Handling Stability

Aerosol water-uptake studies measuring the hygroscopicity parameter (κ-value) reveal that 3-methylglutaric acid is substantially less prone to moisture absorption than glutaric acid. Under supersaturated conditions, 3-methylglutaric acid demonstrates a κ-value of 0.103 ± 0.006, whereas unbranched glutaric acid exhibits a significantly higher κ-value of 0.144 ± 0.005 [1]. This ~28% reduction in hygroscopicity mitigates the risk of water-induced caking during storage.

Evidence DimensionHygroscopicity parameter (κ-value)
Target Compound Data0.103 ± 0.006
Comparator Or BaselineGlutaric acid (0.144 ± 0.005)
Quantified Difference~28% reduction in moisture uptake propensity
ConditionsSupersaturated aerosol water-uptake measurements via cloud condensation nuclei counter (CCNC)

Improves shelf-life and prevents bulk caking, ensuring accurate stoichiometric weighing during moisture-sensitive step-growth polymerizations.

Extended Phase Stability in Complex Aqueous Formulations

In mixed organic/inorganic systems, the degree of branching dictates the separation relative humidity (SRH). 3-Methylglutaric acid mixed with sodium chloride maintains a single-phase liquid state down to an SRH of 55.2%. In stark contrast, the more sterically hindered 3,3-dimethylglutaric acid undergoes phase separation much earlier, at an SRH of 87.5% [1]. The single methyl group provides an optimal hydrophilic/lipophilic balance that prevents premature 'salting out'.

Evidence DimensionSeparation Relative Humidity (SRH)
Target Compound Data55.2% RH
Comparator Or Baseline3,3-Dimethylglutaric acid (87.5% RH)
Quantified Difference32.3% RH extension of single-phase stability
ConditionsAqueous organic/inorganic aerosol droplets undergoing dehydration

Ensures superior long-term stability and prevents premature phase separation in complex, high-salt aqueous formulations.

Synthesis of Amorphous Biodegradable Polyesters

Because 3-methylglutaric acid disrupts polymer chain packing, it is the preferred diacid monomer for formulating low-Tg, highly flexible biodegradable polyesters. Unlike linear adipic or glutaric acids, which induce unwanted crystallinity and brittleness, 3-methylglutaric acid yields amorphous domains critical for elastomeric packaging films and soft tissue engineering scaffolds [1].

Low-Temperature Plasticizer Manufacturing

The lower bulk melting point (80–86 °C) and inherent asymmetry of 3-methylglutaric acid make it an ideal precursor for ester-based plasticizers. It requires less energy during esterification than adipic acid and imparts superior low-temperature flexibility to PVC and other vinyl polymers, preventing embrittlement in cold environments [2].

Moisture-Resistant Polyamide Resins

In the production of specialty polyamides, the ~28% lower hygroscopicity (κ-value) of 3-methylglutaric acid compared to glutaric acid translates directly to improved dimensional stability of the final resin. It is prioritized in applications where moisture uptake must be minimized to preserve the mechanical and dielectric properties of the polymer [3].

Physical Description

Solid

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

146.05790880 Da

Monoisotopic Mass

146.05790880 Da

Heavy Atom Count

10

Melting Point

80 - 82 °C

UNII

3Q0P190C7B

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

626-51-7

Wikipedia

3-methylglutaric acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]

Dates

Last modified: 08-15-2023

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